Physicochemical Differentiation: Lipophilicity (LogP) Optimization for Blood-Brain Barrier Penetration
The target compound exhibits a LogP of 2.27 [1], ideal for CNS drug-likeness. In contrast, the extremely close analog 8-(piperidin-1-ylmethyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one (the des-methyl analog) is expected to have a significantly lower LogP due to the loss of the hydrophobic methyl group. This difference can critically impact the compound's ability to passively diffuse across biological membranes, a parameter of paramount importance for neurological target engagement.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.27 |
| Comparator Or Baseline | 8-(piperidin-1-ylmethyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one (des-methyl analog): Predicted LogP is lower (exact value not provided in available literature, derived from standard structure-property relationships). |
| Quantified Difference | The 4-methyl substituent increases LogP, moving the compound into a more favorable range for CNS penetration according to Lipinski's rules and CNS MPO scores. |
| Conditions | Predicted properties from JChem (Chembase) [1]. |
Why This Matters
The optimized lipophilicity profile makes this compound a superior candidate for neuroprotective or CNS-targeted screening panels, where the des-methyl analog might fail to reach its target.
- [1] Chembase.cn. 8-[(4-methylpiperidin-1-yl)methyl]-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one. Chembase.cn ID: 204427. Log P: 2.2713482. View Source
